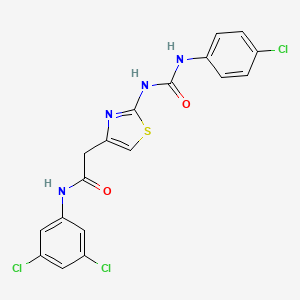

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indole derivatives are bioactive aromatic compounds that have found use in many synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature .

Synthesis Analysis

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have sparked interest among researchers to synthesize a variety of indole derivatives .Molecular Structure Analysis

Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants . Physically, they are crystalline colorless in nature with specific odors .Chemical Reactions Analysis

Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

Indole derivatives are crystalline and colorless in nature with specific odors .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The synthesis and biological activity of polysubstituted pyridine derivatives, including structures similar to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide, have been explored for their potential agricultural bioactivity. Compounds with furan and pyridine moieties have shown certain fungicidal and herbicidal activities. This highlights the compound's relevance in agricultural chemistry, providing a basis for the development of new agricultural chemicals with improved bioactivity profiles (Li Zheng & W. Su, 2005).

Antiallergic Properties

Research into N-(pyridin-4-yl)-(indol-3-yl)alkylamides, closely related to the target compound, has identified several derivatives with significant antiallergic properties. The exploration of various substituents on the indole and pyridine rings led to compounds with potent activity against histamine release and interleukin production, suggesting potential for therapeutic applications in allergy treatment. One such compound demonstrated remarkable potency in vivo, suggesting the therapeutic potential of these derivatives (Cecilia Menciu et al., 1999).

Synthetic Methodologies

The development of efficient synthetic methodologies for compounds featuring furan, thiophene, and pyrrole moieties linked to acetamide derivatives showcases the versatility of these frameworks in organic synthesis. Such methods emphasize the role of these compounds in facilitating the synthesis of a wide range of heterocyclic compounds, which can have extensive applications in medicinal chemistry and material science (R. Raju et al., 2022).

Chemical Reactivity and Derivative Formation

The study of the reactivity of furan-2-yl-containing compounds has led to the creation of novel heteroaromatic products. This research has broad implications for the design and synthesis of new molecules with potential applications in drug development, showcasing the utility of furan derivatives in creating complex chemical entities (M. M. El’chaninov et al., 2014).

Decarboxylative Rearrangements

Investigations into the decarboxylative Claisen rearrangement of furan-2-ylmethyl derivatives have provided insights into the generation of 2,3-disubstituted heteroaromatic products. This chemical transformation is crucial for the synthesis of structurally diverse molecules, further expanding the scope of furan derivatives in synthetic organic chemistry (D. Craig et al., 2005).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-indol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c24-20(14-23-8-7-16-4-1-2-5-18(16)23)22-12-15-10-17(13-21-11-15)19-6-3-9-25-19/h1-11,13H,12,14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQZYYNWMAXMEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,2S)-2-(1-Phenylpyrazol-4-yl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2591596.png)

![(E)-16-(4-chlorobenzylidene)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B2591598.png)

![1,3-dimethyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2591602.png)

![N-[(2-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2591605.png)

![(E)-4-{4-[(Tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2591606.png)

![N-(2-fluorobenzyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2591607.png)

![3-(2-chloro-6-fluorophenyl)-N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B2591611.png)

![1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2591613.png)